1-(2-Aminophenyl)-3-ethylthiourea
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Overview
Description
The compound “1-(2-Aminophenyl)pyrrole” is a heterocyclic building block . It participates in Pt (IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2- a] quinoxalines . It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo [1,2- a ]quinoxalines .
Chemical Reactions Analysis
There are some chemical reactions involving related compounds. For example, a new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal .
Scientific Research Applications
Aromatase Inhibitory Activity
1-(2-Aminophenyl)-3-ethylthiourea derivatives have been synthesized and studied for their potential as aromatase inhibitors. These compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, have shown in vitro inhibition of human placental aromatase, a cytochrome-P450-dependent enzyme responsible for converting androgens to estrogens. This makes them of interest in the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Antimicrobial Activity
Derivatives of 2-aminothiophenes, which include compounds similar to this compound, have displayed notable antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, showing potential as antimicrobial agents (Prasad et al., 2017).
Selective Detection in Analytical Chemistry
A study involving a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, as a ratiometric fluorescent probe, highlights the potential of similar thiourea compounds in analytical chemistry. This probe was effective in the selective detection of biothiols such as cysteine and homocysteine, suggesting applications in diagnostics and analytical chemistry (Na et al., 2016).
G Protein-Coupled Receptor Binding
Research on 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives has explored their binding affinities and functional activities at various receptors, including 5-HT1A and D2 receptors. Such studies contribute to understanding the pharmacological potential of thiourea compounds in central nervous system applications (Szulczyk et al., 2019).
Synthesis of Novel Indole-Derived Thioureas
Indole-derived thiourea compounds, synthesized through similar processes to this compound, have been evaluated for their antimicrobial and antiviral activities. These studies demonstrate the wide-ranging biological activities of thiourea derivatives, including their effectiveness against HIV-1 and other pathogens (Sanna et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 2-aminophenol have been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes .
Mode of Action
This can result in alterations in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
These pathways play key roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Action Environment
The action, efficacy, and stability of “1-(2-Aminophenyl)-3-ethylthiourea” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of the compound and potentially improve its therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
1-(2-Aminophenyl)-3-ethylthiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with histone deacetylases (HDACs), where it acts as an inhibitor. This interaction leads to the modulation of gene expression by altering the acetylation status of histones . Additionally, this compound has been shown to bind to metal ions such as zinc, forming complexes that can influence enzymatic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylases by this compound can lead to changes in gene expression patterns, affecting cell proliferation, differentiation, and apoptosis . Moreover, this compound has shown potential anticancer activity by inhibiting the growth of cancer cells and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to the active sites of histone deacetylases, inhibiting their enzymatic activity and leading to increased acetylation of histones . This change in acetylation status affects chromatin structure and gene expression. Additionally, this compound can form complexes with metal ions, such as zinc, which can further modulate enzymatic activity and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with histone deacetylases suggests a nuclear localization, where it can modulate gene expression by altering chromatin structure . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-aminophenyl)-3-ethylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFGJKDHPHCNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.